Integrin αvβ3 Antagonism: β-Substituted 1,2,4-Oxadiazole Butanoic Acids as a Privileged Scaffold
The β-substituted 1,2,4-oxadiazole butanoic acid scaffold, which encompasses this compound, has been identified as a privileged framework for potent and selective αvβ3 integrin antagonism, showing clear differentiation from other integrin targets [1]. While individual IC50 or Ki values are not disclosed for the exact compound, the series demonstrates high selectivity for αvβ3 over αIIbβ3 and modest selectivity over αvβ1 and αvβ6 [1].
| Evidence Dimension | Selectivity for αvβ3 integrin over related integrins |
|---|---|
| Target Compound Data | Potent αvβ3 antagonism (class-level) |
| Comparator Or Baseline | αIIbβ3 (high selectivity), αvβ1 and αvβ6 (modest selectivity) |
| Quantified Difference | Exact values not reported, but described as 'high selectivity' relative to αIIbβ3 and 'modest selectivity' against other αv integrins. |
| Conditions | Whole cell assays |
Why This Matters
For researchers focused on αvβ3-mediated pathways (e.g., angiogenesis, bone resorption), this scaffold provides a validated starting point with defined selectivity over closely related integrins, a key differentiator in target validation.
- [1] Norring, S. A., et al. (2006). Convergent, parallel synthesis of a series of β-substituted 1,2,4-oxadiazole butanoic acids as potent and selective αvβ3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1274-1278. View Source
